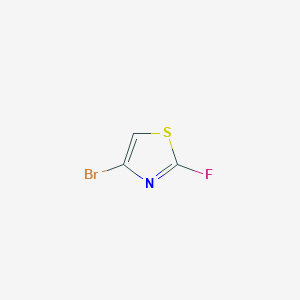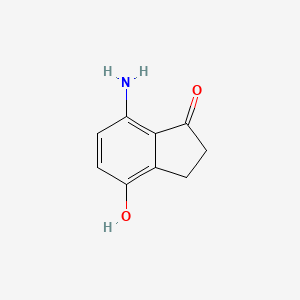
Lgb-321;lgb 321
Overview
Description
LGB-321 is a potent and selective inhibitor of PIM kinases, which are a group of serine/threonine kinases involved in various cellular processes, including cell growth, survival, and proliferation. This compound has shown significant efficacy in inhibiting the proliferation of various hematological malignancies, such as multiple myeloma, acute myeloid leukemia, chronic myeloid leukemia, and B-cell non-Hodgkin lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LGB-321 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of LGB-321 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into its hydrochloride salt form (LGB-321 HCl) for better stability and solubility .
Chemical Reactions Analysis
Types of Reactions
LGB-321 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: LGB-321 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving LGB-321 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from the reactions of LGB-321 depend on the specific reaction conditions and reagents used. These products include various derivatives and analogs of LGB-321, which may have different biological activities and properties .
Scientific Research Applications
LGB-321 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PIM kinases and their role in cellular processes.
Biology: Investigated for its effects on cell growth, survival, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of hematological malignancies and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PIM kinases .
Mechanism of Action
LGB-321 exerts its effects by inhibiting the activity of PIM kinases, which play a crucial role in regulating cell growth and survival. The compound binds to the ATP-binding site of PIM kinases, preventing their phosphorylation activity. This inhibition leads to the downregulation of key signaling pathways, such as the mTOR-C1 pathway, and the induction of apoptosis in cancer cells. Additionally, LGB-321 affects the CXCR4/CXCL12 axis, reducing the migration and homing of cancer cells to the bone marrow .
Comparison with Similar Compounds
LGB-321 is unique among PIM kinase inhibitors due to its high selectivity and potency against PIM2-dependent cell lines. Similar compounds include:
AZD1208: Another PIM kinase inhibitor with a broader spectrum of activity but lower selectivity compared to LGB-321.
SGI-1776: A PIM kinase inhibitor that also targets other kinases, leading to potential off-target effects.
TP-3654: A selective PIM kinase inhibitor with a different chemical structure and mechanism of action .
LGB-321 stands out due to its ability to effectively inhibit PIM2-dependent cell lines and its unique mechanism of action involving the CXCR4/CXCL12 axis .
Properties
IUPAC Name |
N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl]-6-(2,6-difluorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2/c1-13-11-30(12-16(26)22(13)31)20-8-9-27-10-19(20)29-23(32)18-7-3-6-17(28-18)21-14(24)4-2-5-15(21)25/h2-10,13,16,22,31H,11-12,26H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTIXZIMEPMGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CC=CC(=N3)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3221952.png)



![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B3221980.png)
![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate](/img/structure/B3221997.png)
![3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide](/img/structure/B3222000.png)



